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Compound of Interest

Compound Name: Cannabisin G

Cat. No.: B1247936

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of Cannabisin G, a
lignanamide with potential immunomodulatory activity. The synthetic strategy is based on the
convergent synthesis approach reported by Xia et al., which commences from the readily
available starting material, vanillin.[1] The key transformations include a Stobbe reaction to
construct the core lignan skeleton, followed by condensation with a protected tyramine
derivative. While the full experimental details for Cannabisin G are not readily available in the
public domain, this protocol is constructed based on analogous syntheses of related
lignanamides, such as Cannabisin F, reported by the same research group.[2][3]

Synthetic Strategy Overview

The total synthesis of Cannabisin G is proposed to proceed via a multi-step sequence,
beginning with the protection of the phenolic hydroxyl group of vanillin. The resulting protected
aldehyde undergoes a Stobbe condensation with diethyl succinate to form a key intermediate.
Subsequent steps involve the formation of a diacid, which is then coupled with a protected
tyramine derivative. The final step involves the deprotection of the protecting groups to yield the
target molecule, Cannabisin G.

Logical Flow of the Synthesis
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Overall Synthetic Workflow for Cannabisin G

Click to download full resolution via product page
Caption: Proposed synthetic pathway for Cannabisin G.

Experimental Protocols

The following protocols are detailed for each key step in the proposed synthesis of Cannabisin
G.

Step 1: Protection of Vanillin

The phenolic hydroxyl group of vanillin is protected to prevent its interference in subsequent
reactions. A common protecting group for phenols is the benzyl group.

o Reaction: Vanillin is reacted with benzyl bromide in the presence of a base to form 4-
(benzyloxy)-3-methoxybenzaldehyde.

e Reagents and Solvents:

Vanillin

o

o

Benzyl bromide (BnBr)

[¢]

Potassium carbonate (K2COs)

[¢]

N,N-Dimethylformamide (DMF)

e Procedure:
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o To a solution of vanillin in DMF, add potassium carbonate.

o Add benzyl bromide dropwise to the mixture at room temperature.

o Stir the reaction mixture at room temperature for 12-16 hours.

o Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

o Purify the crude product by column chromatography on silica gel.

Step 2: Stobbe Condensation

The protected vanillin undergoes a Stobbe condensation with diethyl succinate to form the
carbon skeleton of the lignan core.

o Reaction: 4-(benzyloxy)-3-methoxybenzaldehyde is reacted with diethyl succinate in the
presence of a strong base.

e Reagents and Solvents:

[¢]

4-(benzyloxy)-3-methoxybenzaldehyde

[¢]

Diethyl succinate

[e]

Potassium tert-butoxide (t-BuOK)

o

tert-Butanol (t-BuOH)
e Procedure:

o Dissolve potassium tert-butoxide in tert-butanol under an inert atmosphere (e.g., argon or
nitrogen).
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o Add a mixture of 4-(benzyloxy)-3-methoxybenzaldehyde and diethyl succinate dropwise to
the base solution at room temperature.

o Stir the reaction mixture at room temperature for 4-6 hours.
o Acidify the reaction mixture with dilute hydrochloric acid.
o Extract the product with diethyl ether.

o Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and
evaporate the solvent.

o The resulting crude product can be used in the next step without further purification.

Step 3: Hydrolysis to Diacid

The ester groups of the Stobbe condensation product are hydrolyzed to form the corresponding
diacid.

o Reaction: Saponification of the diethyl ester intermediate.
e Reagents and Solvents:

o Stobbe condensation product

o Sodium hydroxide (NaOH)

o Ethanol/Water mixture

e Procedure:

o

Dissolve the crude product from the previous step in a mixture of ethanol and water.

[¢]

Add a solution of sodium hydroxide and reflux the mixture for 4-6 hours.

[¢]

After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate
the diacid.

[e]

Filter the precipitate, wash with cold water, and dry under vacuum.
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Step 4: Amide Coupling with Protected Tyramine

The synthesized diacid is coupled with two equivalents of a protected tyramine derivative. Both
the phenolic hydroxyl and the amino group of tyramine should be protected. For instance, the
hydroxyl group can be protected as a tert-butyldimethylsilyl (TBDMS) ether, and the amine as a
tert-butoxycarbonyl (Boc) carbamate.

e Reaction: Amide bond formation between the diacid and N-Boc-O-TBDMS-tyramine.
e Reagents and Solvents:

o Diacid intermediate

o N-Boc-O-TBDMS-tyramine

o 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

o 1-Hydroxybenzotriazole (HOBt)

o N,N-Diisopropylethylamine (DIPEA)

o Dichloromethane (DCM)

e Procedure:

[¢]

Dissolve the diacid in dry DCM under an inert atmosphere.

o Add EDC, HOBt, and DIPEA to the solution and stir for 30 minutes at 0 °C.

o Add a solution of N-Boc-O-TBDMS-tyramine in DCM dropwise.

o Allow the reaction to warm to room temperature and stir for 18-24 hours.

o Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
o Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

o Purify the product by flash column chromatography.
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Step 5: Deprotection

The final step involves the removal of all protecting groups (benzyl, Boc, and TBDMS) to yield
Cannabisin G. This can be achieved in one or two steps.

o Reaction: Removal of protecting groups.

e Reagents and Solvents:
o For Benzyl and Boc groups: Hydrogen (Hz) gas, Palladium on carbon (Pd/C), Methanol.
o For TBDMS group: Tetrabutylammonium fluoride (TBAF), Tetrahydrofuran (THF).

e Procedure (Two-step):

o Debenzylation and Boc removal: Dissolve the protected Cannabisin G in methanol and
add Pd/C catalyst. Stir the mixture under a hydrogen atmosphere (balloon pressure) for
12-16 hours. Filter the reaction mixture through Celite and concentrate the filtrate.

o Desilylation: Dissolve the product from the previous step in THF and add a solution of
TBAF. Stir at room temperature for 2-4 hours. Quench the reaction with saturated
ammonium chloride solution and extract with ethyl acetate.

o Wash the organic layer with brine, dry, and concentrate.

o Purify the final product by preparative High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table summarizes the expected quantitative data for the total synthesis of
Cannabisin G, based on typical yields for analogous reactions.[2]
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. Molecular
. Starting . Expected
Step Reaction . Product Weight ( .
Material Yield (%)
g/mol )
4-
(Benzyloxy)-3
Benzyl o
1 ) Vanillin - 242.27 95
Protection
methoxybenz
aldehyde
) Stobbe Protected Diethyl ester a5
Condensation  Vanillin intermediate
) Diethyl ester Diacid
3 Hydrolysis ) ) ) ) - 20
intermediate intermediate
. . Fully
Amide Diacid
4 ) ) ) Protected - 70
Coupling intermediate o
Cannabisin G
Fully
5 Deprotection Protected Cannabisin G 624.69 65

Cannabisin G

Note: The molecular weights for intermediates of the Stobbe reaction and subsequent diacid
are not provided as their exact structures can vary. The final molecular weight of Cannabisin G
is provided for reference.

Mandatory Visualization

The following diagram illustrates the detailed synthetic pathway from vanillin to Cannabisin G,
including the structures of the key intermediates.
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Detailed Synthetic Pathway to Cannabisin G

Vanillin N-Boc-O-TBDMS-tyramine

BnBr, K2COs
DMF

\/

4-(Benzyloxy)-3-methoxybenzaldehyde

Diethyl succinate,
t-BUOK, t-BuOH

\/

Stobbe Condensation Product
(Diethyl Ester)

NaOH, EtOH/H20
then HCI

\/

Diacid Intermediate

Protected Tyramine,
EDC, HOBt, DIPEA, DCM

\/

Fully Protected Cannabisin G

1. Hz, Pd/C
2. TBAF, THF

\/

Cannabisin G
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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